DEA NONOate (Diethylamine nonoate)

Electrochemistry NO Detection Kinetic Analysis

Generic substitution among NONOate NO donors is scientifically invalid-half-lives span from 2 min to 20 h, fundamentally altering spatiotemporal NO delivery and biological outcomes. DEA NONOate (t½ ~2 min, pH 7.4, 37°C) provides the rapid, high-flux NO release essential for acute vascular myography, antiplatelet signaling studies, and electrochemical NO sensor calibration. Releases 1.5 mol NO per mol parent compound via predictable first-order kinetics. ≥98% purity. Shipped on dry ice; store at -80°C under desiccating conditions.

Molecular Formula C8H22N4O2
Molecular Weight 206.29 g/mol
Cat. No. B12351661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEA NONOate (Diethylamine nonoate)
Molecular FormulaC8H22N4O2
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-]
InChIInChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-;
InChIKeyBCWUDVHLRZWMBE-YJOCEBFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEA NONOate (Diethylamine NONOate): A Rapid, Spontaneous Nitric Oxide Donor for Time-Sensitive Biological Research


DEA NONOate (diethylamine diazeniumdiolate) is a small-molecule nitric oxide (NO) donor belonging to the diazeniumdiolate (NONOate) class . It is characterized by its ability to spontaneously and predictably release NO in aqueous buffers without requiring enzymatic activation, metabolic cofactors, or thiol triggers . The compound dissociates via a pH-dependent, first-order process to yield 1.5 moles of NO per mole of parent compound, along with the free amine, diethylamine . Under physiological conditions (0.1 M phosphate buffer, pH 7.4, 37°C), DEA NONOate exhibits a hallmark short half-life of approximately 2 minutes, making it a tool of choice for investigations requiring acute, high-flux NO exposure over defined, brief temporal windows .

1 Spontaneous NO release without enzymatic activation or thiol cofactors
2 pH-dependent first-order decomposition to generate a predictable NO flux
3 Reported fit for acute, high-flux NO delivery studies over short temporal windows

Why DEA NONOate Cannot Be Directly Replaced by Other NONOates in Experimental Workflows


The NONOate class exhibits extreme functional heterogeneity, governed primarily by the identity of the nucleophile adduct, which directly dictates the rate of spontaneous NO release [1]. Generic substitution within this class is invalid because the pharmacological and signaling consequences of NO are profoundly biphasic and dependent on the kinetics of donor decomposition [2]. DEA NONOate, with its half-life of approximately 2 minutes at physiological temperature and pH, occupies a specific, rapid-release niche that is quantitatively distinct from slow-release analogs like DETA NONOate (t½ ~20 hours) and intermediate-release analogs like Spermine NONOate (t½ ~39 minutes) [1][3]. These divergent half-lives translate into different orders of vasodilator potency and distinct durations of biological effect, meaning that swapping one NONOate for another will fundamentally alter the spatiotemporal profile of NO delivery and the resultant cellular or physiological response [2][3].

Release kinetics mismatch
NONOates decompose at vastly different rates; substituting a fast donor with a slow-release analog may fundamentally alter the spatiotemporal NO profile and biological response.
Potency-duration tradeoff
Faster-releasing donors may produce greater acute vasorelaxant response but shorter duration of action; direct replacement without kinetic validation may shift dose-response interpretation.
Biphasic signaling consequence
NO flux rate influences whether protective or pro-apoptotic pathways are engaged; a different donor half-life may switch the predominant cellular signaling outcome.

Quantitative Comparator Evidence: Benchmarking DEA NONOate Release Kinetics and Biological Potency


Half-Life Comparison of DEA NONOate vs. PAPA NONOate at 37°C

In a direct electroanalytical comparison using a NO-selective microelectrode in buffered aqueous solution, DEA NONOate exhibited a half-life of approximately 2 minutes, whereas PAPA NONOate demonstrated a significantly longer half-life of 20 minutes under identical conditions (37°C) [1].

NO Release Kinetics
Head-to-head
DEA NONOate t½ ~2 min vs PAPA NONOate 20 min at 37°C, aqueous buffer
Supports acute, pulsatile NO delivery for short-term assays
10-fold shorter half-life; electrochemical detection
Electrochemistry NO Detection Kinetic Analysis

Comparative Vasodilator Potency: DEA NONOate vs. Spermine NONOate in Airway Smooth Muscle

In isolated airway smooth muscle preparations, DEA NONOate and Spermine NONOate exhibited markedly different potencies in reducing force. The half-maximal effective concentration (EC50) for relaxation was 0.13 ± 0.02 µM for DEA NONOate, compared to 4.1 ± 0.3 µM for Spermine NONOate [1].

Vasorelaxant Potency
Head-to-head
DEA NONOate EC50 0.13 ± 0.02 µM vs Spermine NONOate 4.1 ± 0.3 µM
Lower molar concentrations may support tissue relaxation studies
Airway smooth muscle model; force reduction assay
Airway Smooth Muscle cGMP Signaling Vasodilation

Comparative Vasodilator Potency and Duration: DEA NONOate vs. Spermine NONOate in Rabbit Basilar Artery

In rabbit basilar artery precontracted with UTP, a direct comparative study established an order of potency for relaxation as: SNP > DEA/NO > SPER/NO > DETA/NO [1]. This ranking correlates directly with the respective rates of NO release, confirming that the faster-releasing DEA NONOate is a more potent vasodilator in this cerebral artery model than the slower-releasing Spermine NONOate and DETA NONOate [1].

Potency Ranking
Head-to-head
SNP > DEA/NO > SPER/NO > DETA/NO in rabbit basilar artery
Faster release correlates with greater relaxant response in this model
Cerebral artery, UTP precontraction; ranking reported
Cerebral Vasculature Vascular Tone Pharmacology

Comparative Antiplatelet Efficacy: DEA NONOate vs. Spermine NONOate

The magnitude and duration of the antiplatelet effects of DEA/NO and SPER/NO correlate directly with their rates of spontaneous NO release . In vitro studies show that the combination of DEA/NONOate and prostacyclin (PGI2) synergistically reduced platelet aggregation from 74 ± 3% to 19 ± 6% (P < 0.05), an effect that was further amplified with even partial P2Y12 receptor blockade [1].

Antiplatelet Synergy
Cross-study
DEA/NO + PGI2 reduced aggregation from 74 ± 3% to 19 ± 6%
Supports acute antiplatelet pathway studies with short NO exposure
In vitro platelet assay; synergy with prostacyclin
Platelet Aggregation Thrombosis cGMP

Validated Application Scenarios for DEA NONOate Based on Comparative Performance Data


Short-Term Vascular Reactivity and Endothelial Function Assays

DEA NONOate is the preferred NONOate for acute vascular studies requiring a brief, high-intensity NO stimulus to assess endothelium-independent vasodilation or to calibrate NO sensors. Its 2-minute half-life at 37°C and high vasorelaxant potency (e.g., 31.5-fold more potent than Spermine NONOate in airway smooth muscle [1]) enable precise, temporally controlled relaxation responses without the prolonged NO exposure that complicates interpretation in longer-lived donors like DETA NONOate (t½ ~20 h). This makes it ideal for myography experiments where a transient, repeatable NO challenge is required.

Calibration and Validation of Electrochemical NO Microsensors

Due to its well-characterized, first-order decomposition kinetics and defined stoichiometry of 1.5 moles NO per mole parent compound , DEA NONOate serves as a reliable standard for calibrating electrochemical NO detection systems. The 10-fold difference in half-life between DEA NONOate and PAPA NONOate [2] allows researchers to validate sensor response times and sensitivity across different NO flux rates, ensuring accurate quantification of endogenous NO production in biological samples.

Acute Platelet Aggregation and Thrombosis Studies

For ex vivo or in vitro investigations into the rapid antiplatelet effects of NO, DEA NONOate provides a relevant kinetic profile. Its capacity to synergize strongly with prostacyclin (PGI2) to inhibit platelet aggregation [3] makes it a powerful tool for dissecting the acute, cGMP-dependent signaling pathways that oppose thrombus formation. Its short duration of action limits the potential for confounding adaptive responses in cell-based assays.

Investigating Biphasic Effects of NO on Cell Signaling

The biphasic nature of NO signaling—where low, sustained concentrations can be protective while high, transient fluxes can be cytotoxic—demands precise control over donor kinetics. DEA NONOate's rapid release profile is essential for studying the high-flux, short-duration NO exposure that triggers pathways like caspase activation in monocytes [4], whereas slower donors like PAPA NONOate would generate a fundamentally different, low-flux signal [2]. This kinetic control allows for mechanistic dissection of NO's paradoxical roles in inflammation and apoptosis.

Application
Selection Property
Validation Focus
Acute vascular reactivity & NO sensor calibration
Rapid NO release, high vasorelaxant potency
Endothelium-independent response, transient repeatable NO challenge
Electrochemical NO sensor validation
Defined NO release stoichiometry & first-order kinetics
Sensor response time and sensitivity across NO flux rates
Platelet aggregation & thrombosis pathway studies
Acute NO flux, reported synergy with prostacyclin
cGMP-dependent antiplatelet signaling, short-duration exposure
Biphasic NO signaling & apoptosis studies
High-flux, short-duration NO delivery
Caspase activation pathways, inflammatory vs. cytotoxic signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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